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Compound of Interest

Compound Name: 4-Bromo-7-methoxy-1H-indazole

Cat. No.: B1530148 Get Quote

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Landscape of 4-
Bromo-7-methoxy-1H-indazole

Executive Summary
4-Bromo-7-methoxy-1H-indazole is a substituted heterocyclic compound featuring an

indazole core, a motif of significant interest in medicinal chemistry and materials science. The

strategic placement of a bromine atom and a methoxy group provides versatile handles for

further chemical modification, making it a valuable building block in the synthesis of complex

organic molecules. Indazole derivatives are known to possess a wide array of pharmacological

activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1] This guide

serves as a comprehensive technical resource for researchers and drug development

professionals, detailing the known and predicted physicochemical properties, analytical

characteristics, a plausible synthetic pathway, and critical safety information for 4-Bromo-7-
methoxy-1H-indazole.

Molecular Profile and Physicochemical Properties
The structural and physical characteristics of a compound are fundamental to its application in

research and development. While specific experimental data for 4-Bromo-7-methoxy-1H-
indazole is limited in publicly accessible literature, a robust profile can be constructed from

computational predictions and data from analogous structures.
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The unique identity of 4-Bromo-7-methoxy-1H-indazole is defined by its molecular formula,

structure, and various chemical identifiers.

Identifier Value Source

IUPAC Name
4-bromo-7-methoxy-1H-

indazole

CAS Number 938062-01-2

Molecular Formula C₈H₇BrN₂O [2]

Molecular Weight 227.06 g/mol

Monoisotopic Mass 225.97418 Da [2]

Canonical SMILES
COC1=C2C(=C(C=C1)Br)C=N

N2
[2]

InChI

InChI=1S/C8H7BrN2O/c1-12-

7-3-2-6(9)5-4-10-11-8(5)7/h2-

4H,1H3,(H,10,11)

[2]

InChIKey
SIKUFDVMQXXDET-

UHFFFAOYSA-N
[2]

Core Physical Properties (Predicted)
The physical properties of the compound influence its handling, formulation, and

pharmacokinetic behavior. The following data are based on computational predictions.

Property Predicted Value Source

Appearance Off-white to light brown solid

XlogP 2.2 [2]

Boiling Point 371.2 ± 22.0 °C

Density 1.678 ± 0.06 g/cm³

pKa 12.11 ± 0.40
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Spectroscopic and Analytical Characterization
Spectroscopic analysis is essential for confirming the identity and purity of a synthesized

compound. While experimental spectra for 4-Bromo-7-methoxy-1H-indazole are not available

in the cited literature, the expected characteristics can be inferred from its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for

the aromatic protons on the bicyclic ring system. Two doublets corresponding to the ortho-

coupled protons on the benzene ring (H-5 and H-6) would be expected. A signal for the H-3

proton on the pyrazole ring should also be present. A sharp singlet, integrating to three

protons, would correspond to the methoxy (-OCH₃) group, typically in the 3.8-4.0 ppm range.

A broad singlet, corresponding to the N-H proton, would also be anticipated, with its chemical

shift being highly dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum should display eight distinct signals

corresponding to each carbon atom in the molecule. This would include signals for the five

aromatic CH carbons, the two quaternary carbons of the ring fusion, the carbon bearing the

bromine atom (C-4), the carbon bearing the methoxy group (C-7), and a signal for the

methoxy carbon itself, typically around 55-60 ppm.

Mass Spectrometry (MS): Mass spectrometry provides information about the mass and

fragmentation pattern of the molecule. Due to the presence of bromine, the molecular ion

peak (M⁺) would appear as a characteristic doublet with roughly equal intensities for the two

major isotopes of bromine (⁷⁹Br and ⁸¹Br).

Predicted [M+H]⁺: 226.98146 m/z[2]

Predicted [M-H]⁻: 224.96690 m/z[2]

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by several key

absorption bands. A broad peak in the range of 3200-3400 cm⁻¹ would indicate the N-H

stretching vibration. Aromatic C-H stretching would appear around 3000-3100 cm⁻¹. The C-O

stretching of the aryl ether (methoxy group) would likely be observed in the 1200-1275 cm⁻¹

(asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions. Aromatic C=C stretching vibrations

are expected in the 1450-1600 cm⁻¹ range.
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Chemical Synthesis and Reactivity
The synthesis of substituted indazoles often involves the construction of the bicyclic ring

system from appropriately substituted aniline precursors. The reactivity of 4-Bromo-7-
methoxy-1H-indazole is governed by its three key functional components: the indazole N-H,

the aryl bromide, and the electron-donating methoxy group.

Synthetic Strategy and Workflow
A common and effective method for synthesizing the indazole core is through the diazotization

of an ortho-alkyl-substituted aniline, followed by intramolecular cyclization. This approach offers

a reliable pathway to the desired scaffold.

Step 1: Bromination

Step 2: Diazotization & Cyclization

3-Methoxy-2-methylaniline

4-Bromo-3-methoxy-2-methylaniline

  NBS, Acetonitrile
(Electrophilic Aromatic Substitution)

Diazonium Salt Intermediate
(in situ)

  NaNO₂, HCl (aq)
(Sandmeyer-type Reaction)

4-Bromo-7-methoxy-1H-indazole

  Intramolecular Cyclization
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Click to download full resolution via product page

Caption: Proposed synthetic workflow for 4-Bromo-7-methoxy-1H-indazole.

Exemplary Synthesis Protocol
This protocol is a representative method based on established syntheses of structurally related

indazoles, such as the synthesis of 5-bromo-4-fluoro-1H-indazole.[3]

Step 1: Synthesis of 4-Bromo-3-methoxy-2-methylaniline (Precursor)

Rationale: This step introduces the bromine atom at the required position via electrophilic

aromatic substitution. The directing effects of the amino and methoxy groups favor

substitution at the position para to the amine and ortho to the methoxy group.

Procedure:

1. Dissolve 3-methoxy-2-methylaniline (1.0 eq) in acetonitrile in a round-bottom flask

equipped with a magnetic stirrer and cooled to 0°C in an ice bath.

2. Slowly add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the

temperature below 10°C.

3. Allow the reaction to stir at room temperature for 2-3 hours, monitoring completion by Thin

Layer Chromatography (TLC).

4. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium

thiosulfate.

5. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine,

dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

6. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate

gradient) to yield the pure 4-bromo-3-methoxy-2-methylaniline.

Step 2: Synthesis of 4-Bromo-7-methoxy-1H-indazole
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Rationale: This is the key ring-forming step. The aniline is converted to a diazonium salt,

which is unstable and cyclizes in situ to form the pyrazole ring fused to the benzene ring.

Procedure:

1. Suspend 4-bromo-3-methoxy-2-methylaniline (1.0 eq) in a mixture of glacial acetic acid

and toluene in a three-neck flask.

2. Heat the mixture to approximately 90-100°C.

3. Prepare a solution of sodium nitrite (1.2 eq) in a minimal amount of water and add it

dropwise to the heated suspension over 30 minutes. (Alternatively, an organic nitrite like

isoamyl nitrite can be used).

4. Maintain the reaction at 110°C for 4-5 hours, monitoring for the disappearance of the

starting material by TLC.

5. Cool the reaction mixture to room temperature and carefully neutralize with a saturated

solution of sodium bicarbonate.

6. Extract the aqueous layer with ethyl acetate (3x).

7. Combine the organic extracts, wash with water and brine, dry over anhydrous sodium

sulfate, and concentrate in vacuo.

8. The resulting crude solid can be purified by recrystallization from an appropriate solvent

system (e.g., ethanol/water or toluene) to afford 4-Bromo-7-methoxy-1H-indazole.

Reactivity Profile
N-H Acidity and Alkylation/Arylation: The proton on the pyrazole nitrogen is weakly acidic and

can be deprotonated with a suitable base. The resulting indazolide anion is a potent

nucleophile, allowing for alkylation or arylation at the N-1 or N-2 position. The ratio of N-1 to

N-2 substitution is often influenced by the reaction conditions and the nature of the

electrophile.

Aryl Bromide: The bromine atom at the C-4 position is a key functional handle for cross-

coupling reactions. It can readily participate in Suzuki, Heck, Sonogashira, and Buchwald-
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Hartwig reactions, enabling the introduction of a wide variety of aryl, vinyl, alkynyl, and amino

substituents. This versatility is a primary reason for its utility as a synthetic intermediate.

Electrophilic Aromatic Substitution: The benzene portion of the indazole ring can undergo

further electrophilic substitution. The electron-donating methoxy group at C-7 activates the

ring, while the fused pyrazole system also influences regioselectivity.

Applications in Medicinal Chemistry and Drug
Discovery
The indazole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in

molecules with potent biological activity.[4]

Scaffold for Kinase Inhibitors: Many indazole-containing compounds have been developed

as inhibitors of various protein kinases, which are critical targets in oncology. The indazole

core can effectively mimic the hinge-binding interactions of ATP, making it an ideal starting

point for inhibitor design.

Anti-inflammatory and Analgesic Agents: The anti-inflammatory drug Benzydamine features

an indazole core, highlighting the scaffold's potential in this therapeutic area.

Antiprotozoal Activity: Studies have shown that certain indazole derivatives exhibit potent

activity against parasites like Entamoeba histolytica, in some cases exceeding the efficacy of

the standard drug metronidazole.[5]

Versatile Intermediate: As a building block, 4-Bromo-7-methoxy-1H-indazole provides a

platform for creating libraries of novel compounds. The bromine at C-4 allows for

diversification via cross-coupling, while the N-H allows for another vector of modification,

enabling a thorough exploration of the chemical space around the core.

Safety, Handling, and Storage
Proper handling of chemical reagents is paramount for laboratory safety. The following

information is based on data for structurally related bromo-indazoles.

Hazard Identification
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Hazard Class Statement

Acute Toxicity, Oral H302: Harmful if swallowed

Skin Corrosion/Irritation H315: Causes skin irritation

Eye Damage/Irritation H319: Causes serious eye irritation

STOT - Single Exposure H335: May cause respiratory irritation

Recommended Handling and Personal Protective
Equipment (PPE)

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume

hood.

Personal Protective Equipment:

Eye/Face Protection: Wear chemical safety goggles or a face shield.

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a

particulate filter.

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the

laboratory.

Storage and Stability
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated

place.

Incompatibilities: Keep away from strong oxidizing agents.

Conclusion
4-Bromo-7-methoxy-1H-indazole is a heterocyclic compound with significant potential as a

versatile intermediate in synthetic and medicinal chemistry. Its physicochemical properties,

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1530148?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1530148?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


characterized by the reactive aryl bromide and modifiable indazole nitrogen, make it an

attractive starting point for the development of novel compounds. While detailed experimental

data is sparse, its structural characteristics and the extensive chemistry of the indazole family

provide a solid foundation for its application in research, particularly in the pursuit of new

therapeutic agents. Adherence to strict safety protocols is essential when handling this

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological
Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

2. PubChemLite - 4-bromo-7-methoxy-1h-indazole (C8H7BrN2O) [pubchemlite.lcsb.uni.lu]

3. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of
5- - Google Patents [patents.google.com]

4. researchgate.net [researchgate.net]

5. Benzotriazoles and indazoles are scaffolds with biological activity against Entamoeba
histolytica - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Physical and chemical properties of 4-Bromo-7-
methoxy-1H-indazole]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1530148#physical-and-chemical-properties-of-4-
bromo-7-methoxy-1h-indazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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